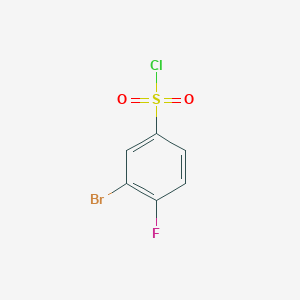

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Description

3-Bromo-4-fluorobenzene-1-sulfonyl chloride (CAS 631912-19-1) is a halogenated sulfonyl chloride derivative with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.51 g/mol. It is characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 1-position of the benzene ring, with bromine (Br) and fluorine (F) substituents at the 3- and 4-positions, respectively. This compound is typically stored under an inert atmosphere at 2–8°C to prevent hydrolysis or degradation .

As a sulfonyl chloride, it is highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its hazards include skin corrosion (H314), acute toxicity (H302+H312), and respiratory irritation (H335), necessitating careful handling under controlled conditions .

Properties

IUPAC Name |

3-bromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEHKBVVTWJSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619457 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631912-19-1 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 3-bromo-4-fluorobenzene followed by chlorination. The general synthetic route involves:

Sulfonation: 3-Bromo-4-fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 3-bromo-4-fluorobenzenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

Sulfonamides: Reaction with amines yields sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis.

Substituted Benzenes: Electrophilic aromatic substitution reactions result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be categorized into several key areas:

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonic esters. Its electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions.

| Reaction Type | Description | Common Nucleophiles |

|---|---|---|

| Substitution Reactions | Reacts with amines and alcohols to form sulfonamides | Amines, Alcohols |

| Sulfonylation Reactions | Forms sulfonate esters or amides | Nucleophiles (e.g., amines) |

Medicinal Chemistry

This compound has been investigated as a potential drug candidate, particularly in cancer therapy. Its ability to act as a covalent inhibitor allows it to selectively modify target proteins, leading to prolonged inhibition of specific enzymes.

Case Study: Covalent Inhibitors in Cancer Therapy

A study highlighted the development of covalent inhibitors using sulfonyl chlorides, including this compound. These inhibitors showed significant potency against cancer targets, demonstrating their potential in drug discovery .

Biochemical Studies

The compound is employed in studying enzyme mechanisms and protein modifications. It selectively modifies nucleophilic residues such as serine, threonine, lysine, cysteine, and histidine in proteins.

Mechanistic Insights

Research indicates that the compound can elucidate enzyme mechanisms by modifying active site residues, providing insights into enzyme function and regulation .

Environmental Considerations

When handling this compound, environmental factors such as temperature and pH can influence its stability and reactivity. Adequate ventilation and precautions against static discharges are recommended during its use.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Effects : The proximity of Br and F in 3-bromo-4-fluoro derivatives creates a stronger electron-withdrawing environment, accelerating nucleophilic substitution compared to isomers with distant substituents.

- Steric Considerations : For example, 4-bromo-3-fluoro substitution may improve accessibility to the sulfonyl chloride group in sterically demanding reactions.

Halogen-Substituted Sulfonyl Chlorides: Bromine vs. Chlorine

Replacing bromine with chlorine alters molecular weight and reactivity:

Key Findings :

- Applications : Brominated derivatives are preferred in Suzuki-Miyaura cross-coupling reactions due to Br’s compatibility with palladium catalysts.

Functional Group Comparison: Sulfonyl Chlorides vs. Benzoyl Chlorides

Sulfonyl chlorides and benzoyl chlorides differ in functional group chemistry:

Key Findings :

- Electrophilicity : Sulfonyl chlorides are generally more reactive than benzoyl chlorides due to the stronger electron-withdrawing nature of -SO₂Cl.

- Applications : Benzoyl chlorides are favored in peptide synthesis, while sulfonyl chlorides are pivotal in creating sulfa drugs.

Commercial Availability and Stability

- This compound is listed as "Typically In Stock" at 98% purity, indicating reliable commercial availability for laboratory use .

- 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) is priced higher (e.g., ¥4,400/5g vs. ¥171/10g for the target compound), reflecting differences in synthesis complexity .

Biological Activity

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological interactions, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C₆H₃BrClFO₂S. It features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to react with various nucleophiles, including amines and alcohols. The boiling point is approximately 319.8 °C at 760 mmHg, making it stable under standard laboratory conditions .

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying specific amino acid residues, thereby altering their function.

- Cellular Signaling Alteration : It can influence cellular signaling pathways by modifying proteins involved in these pathways.

- Gene Expression Changes : By interacting with transcription factors or other regulatory proteins, it may affect gene expression profiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor.

- Cytotoxicity : Preliminary studies suggest varying levels of cytotoxicity against different cell lines, indicating its potential use in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or including this compound:

Study on GSK-3β Inhibition

A recent study investigated the inhibitory effects of related sulfonyl chlorides on GSK-3β, an important kinase involved in various cellular processes. Compounds structurally related to this compound demonstrated IC50 values ranging from 10 nM to over 1000 nM, suggesting a potential for therapeutic applications in diseases like Alzheimer's and cancer .

Cytotoxicity Assessment

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), with IC50 values indicating effective concentrations for inducing cell death without affecting viability at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.